molecular formula C11H11N3S B1679137 3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine CAS No. 72596-74-8

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine

Numéro de catalogue B1679137
Numéro CAS: 72596-74-8
Poids moléculaire: 217.29 g/mol
Clé InChI: JNENSSREQFBZGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine” is a compound that has been identified as a novel selective inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase . It has also been found to have antiretroviral properties, with submicromolar inhibitory activity against human immunodeficiency virus-1 (HIV-1) and HIV-2 infection .


Synthesis Analysis

The synthesis of this compound has been achieved using facile synthetic approaches developed for the synthesis of pyrimido[1,2-c][1,3]benzothiazin-6-imines .


Molecular Structure Analysis

The molecular structure of this compound can be found in various scientific databases .


Chemical Reactions Analysis

This compound has been identified as a new class of PfDHODH inhibitor through screening of compounds from the Kyoto University chemical library against recombinant PfDHODH .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 217.29 g/mol, and it has a XLogP3-AA value of 1.9 .

Applications De Recherche Scientifique

1. Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase

  • Application : This compound is used as a selective inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), an enzyme involved in the pyrimidine de novo biosynthesis pathway. This pathway is a validated drug target for the prevention and treatment of malaria infection .
  • Method : The compound and its derivatives were tested for their inhibitory effects on PfDHODH. The inhibition was measured at a sub-micromolar to low-micromolar order .
  • Results : The compound showed selective inhibition of PfDHODH with low cytotoxicity, making it a potential candidate for the development of novel antimalarial drugs .

2. Anti-HIV Activity

  • Application : The compound is known to have virucidal activity against various viruses, including HIV .
  • Method : The compound was tested for its inhibitory effects on HIV. The specific experimental procedures and technical details are not provided in the available resources .
  • Results : The compound showed promising anti-HIV activity, but the specific results or quantitative data are not provided in the available resources .

3. Inhibition of Histone Deacetylase 8

  • Application : The compound is used as a covalent inhibitor of histone deacetylase 8 .
  • Method : The compound was tested for its inhibitory effects on histone deacetylase 8. The specific experimental procedures and technical details are not provided in the available resources .
  • Results : The compound showed inhibitory activity against histone deacetylase 8, but the specific results or quantitative data are not provided in the available resources .

Propriétés

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNENSSREQFBZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C3=CC=CC=C3SC(=N)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424969
Record name PD 404,182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine

CAS RN

72596-74-8
Record name PD-404182
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072596748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 404,182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72596-74-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-404182
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PYK7K517E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Reactant of Route 3
3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Reactant of Route 4
3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Reactant of Route 5
3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Reactant of Route 6
3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine

Citations

For This Compound
9
Citations
M Muth, N Jänsch, A Kopranovic, A Krämer… - … et Biophysica Acta (BBA …, 2019 - Elsevier
Background HDAC8 is an established target for T-cell lymphoma and childhood neuroblastoma. Benzothiazine-imines are promising HDAC8 inhibitors with unknown binding …
Number of citations: 14 www.sciencedirect.com
B Wolff, N Jänsch, WO Sugiarto, S Frühschulz… - European Journal of …, 2019 - Elsevier
Human histone deacetylase 8 (HDAC8) is a highly promising target for neuroblastoma and other types of cancer. Several HDAC inhibitors are approved for the treatment of special …
Number of citations: 19 www.sciencedirect.com
S Banerjee, SK Baidya, N Adhikari… - SAR and QSAR in …, 2022 - Taylor & Francis
Histone deacetylase 8 (HDAC8) is a verified biomolecular target associated with diverse diseases including cancer. Though several HDAC inhibitors emerged effective against such …
Number of citations: 2 www.tandfonline.com
N Upadhyay, K Tilekar, N Jänsch, M Schweipert… - Bioorganic …, 2020 - Elsevier
Epigenetics plays a fundamental role in cancer progression, and developing agents that regulate epigenetics is crucial for cancer management. Among Class I and Class II HDACs, …
Number of citations: 32 www.sciencedirect.com
AS Brown, DF Ackerley, MJ Calcott - Molecules, 2020 - mdpi.com
The global SARS-CoV-2 pandemic started late 2019 and currently continues unabated. The lag-time for developing vaccines means it is of paramount importance to be able to quickly …
Number of citations: 28 www.mdpi.com
A Frühauf, FJ Meyer-Almes - Molecules, 2021 - mdpi.com
Histone deacetylases (HDACs) remove acetyl groups from acetylated lysine residues and have a large variety of substrates and interaction partners. Therefore, it is not surprising that …
Number of citations: 20 www.mdpi.com
A Chakrabarti, J Melesina, FR Kolbinger… - Future medicinal …, 2016 - Future Science
Histone deacetylase 8 (HDAC8), a unique class I zinc-dependent HDAC, is an emerging target in cancer and other diseases. Its substrate repertoire extends beyond histones to many …
Number of citations: 92 www.future-science.com
S Zou, X Li, Y Huang, B Zhang, H Tang, Y Xue… - Applied Microbiology …, 2023 - Springer
Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, used in producing various products with high qualities, are one of …
Number of citations: 1 link.springer.com
N Jänsch - 2023 - tuprints.ulb.tu-darmstadt.de
Die Deacetylierung von Histonen ist ein wichtiger Mechanismus für die Regulation von Genen und der daraus resultierenden Transkription und Translation in funktionelle Proteine. Die …
Number of citations: 2 tuprints.ulb.tu-darmstadt.de

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.